ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate
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Overview
Description
Ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are structurally similar to quinolines, differing primarily in the position of the nitrogen atom within the ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of benzaldehyde with amines in the presence of an acid catalyst.
Modern Approaches: Advances in synthetic chemistry have introduced methods such as transition-metal-catalyzed reactions, which offer higher yields and better selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and green chemistry principles are increasingly being applied to improve efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced isoquinoline derivatives.
Substitution Products: Substituted isoquinolines with different functional groups.
Scientific Research Applications
Ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate is compared with other similar compounds such as:
Ethyl 1-oxo-isoquinoline-3-carboxylate: Similar structure but different position of the carbonyl group.
Ethyl 1-oxo-3,4-dihydro-1H-isoquinoline-4-carboxylate: Different ring structure and position of the nitrogen atom.
Ethyl 1-oxo-3,4-dihydro-2H-quinoline-4-carboxylate: Similar to the compound but with a different heterocyclic ring.
These compounds share similarities in their core structures but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-13-11(14)9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKAMKXXKQGWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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